N-(2-(Diethylamino)ethyl)-2,2-diphenoxyacetamide
Description
N-(2-(Diethylamino)ethyl)-2,2-diphenoxyacetamide is a substituted acetamide derivative characterized by a diethylaminoethyl side chain and two phenoxy groups attached to the central acetamide core. The diethylaminoethyl group is known to enhance blood-brain barrier permeability in related compounds, hinting at possible central nervous system (CNS) activity .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2,2-diphenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-22(4-2)16-15-21-19(23)20(24-17-11-7-5-8-12-17)25-18-13-9-6-10-14-18/h5-14,20H,3-4,15-16H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLLIZNFRZCRNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323531 | |
| Record name | N-[2-(diethylamino)ethyl]-2,2-diphenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646812 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339573-04-5 | |
| Record name | N-[2-(diethylamino)ethyl]-2,2-diphenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Diethylamino)ethyl)-2,2-diphenoxyacetamide typically involves the reaction of 2,2-diphenoxyacetic acid with N-(2-(diethylamino)ethyl)amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-(Diethylamino)ethyl)-2,2-diphenoxyacetamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles such as halides or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).
Substitution: Alkyl halides, sodium alkoxides, dimethyl sulfoxide (DMSO), and heat.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: N-(2-(Diethylamino)ethyl)-2,2-diphenoxyacetamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be utilized in the development of new materials with specific properties.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating the mechanisms of various biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its amide functionality and phenoxy groups can be modified to enhance pharmacological activity and selectivity towards specific biological targets.
Industry: In the industrial sector, this compound can be employed in the production of specialty chemicals, polymers, and coatings. Its unique chemical properties make it valuable for developing advanced materials with desired characteristics.
Mechanism of Action
The mechanism of action of N-(2-(Diethylamino)ethyl)-2,2-diphenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group can facilitate binding to active sites, while the phenoxy groups may enhance the compound’s stability and affinity. The compound may act as an inhibitor or modulator of enzymatic activity, leading to alterations in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences in molecular structure, pharmacological activity, and toxicity among N-(2-(Diethylamino)ethyl)-2,2-diphenoxyacetamide and its analogs:
Key Observations:
- Substituent Impact on Activity: The diethylaminoethyl group is a common feature in compounds targeting neurological or cardiovascular systems (e.g., Darapladib for atherosclerosis ). This group may enhance solubility in physiological environments and receptor binding affinity. Diphenoxy vs. Halogenated Phenoxy: Compounds like 2-(2,4-dichlorophenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamide () exhibit increased potency due to electron-withdrawing chlorine atoms but may carry higher toxicity risks. In contrast, diphenoxy groups in the target compound could reduce reactivity and toxicity while maintaining lipophilicity . Methoxy Substitution: Mefexamidum’s p-methoxyphenoxy group correlates with significant toxicity (oral LD₅₀ 1,500 µg/kg in mice), suggesting electron-donating groups might exacerbate adverse effects compared to diphenoxy derivatives .
- Pharmacological Profile: Antimycobacterial Activity: 2,2-Diphenylacetamide derivatives demonstrate antimycobacterial properties, implying that the target compound’s diphenoxy structure could share similar mechanisms, albeit with modified pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
